SNPB
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Overview
Description
SNPB is a bifunctional linker primarily used in the field of antibody-drug conjugation (ADC). This compound plays a crucial role in connecting antibodies to cytotoxic drugs, enabling targeted delivery of therapeutic agents to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SNPB involves multiple steps. One common method includes the reaction of 4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid with 2,5-dioxopyrrolidin-1-yl ester under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and purification systems helps in achieving the desired product efficiently .
Types of Reactions:
Oxidation: The nitropyridine moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The disulfide bond in the compound can participate in substitution reactions, where one sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitropyridine moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted disulfide derivatives.
Scientific Research Applications
SNPB is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s bifunctional nature allows it to act as a linker, connecting the antibody to the drug molecule .
In addition to its use in ADCs, this compound is also employed in the study of protein-protein interactions, enzyme mechanisms, and the development of biosensors. Its ability to form stable linkages with various biomolecules makes it a valuable tool in biochemical and pharmaceutical research .
Mechanism of Action
The primary mechanism of action of SNPB involves its role as a linker in ADCs. The compound forms a stable covalent bond with the antibody and the drug, ensuring that the drug is delivered specifically to the target cells. Upon reaching the target cells, the drug is released, exerting its cytotoxic effects and leading to cell death .
The molecular targets and pathways involved depend on the specific drug conjugated to the antibody. Generally, the drug targets cellular components such as DNA or microtubules, disrupting essential cellular processes and inducing apoptosis .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: Another bifunctional linker used in biosensor development and protein capture.
2,5-Dioxopyrrolidin-1-yl acrylate: Used in polymer chemistry for the synthesis of functionalized polymers.
Uniqueness: SNPB is unique due to its specific application in ADCs. Its ability to form stable disulfide bonds and its bifunctional nature make it particularly suitable for targeted drug delivery systems. The presence of the nitropyridine moiety also provides additional reactivity, allowing for further functionalization and modification .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S2/c17-11-5-6-12(18)15(11)22-13(19)2-1-7-23-24-10-4-3-9(8-14-10)16(20)21/h3-4,8H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXTZXRJMOUNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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